molecular formula C11H17ClFNO B2816061 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride CAS No. 2228896-45-3

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride

Cat. No. B2816061
CAS RN: 2228896-45-3
M. Wt: 233.71
InChI Key: XLJCVOXQENFFNB-UHFFFAOYSA-N
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Description

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride is a chemical compound. It is closely related to 3-Amino-4-fluorophenylboronic acid . This compound is used in laboratory chemicals .


Molecular Structure Analysis

The molecular formula of the related compound 3-Amino-4-fluorophenylboronic acid is C6H7BFNO2 . The molecular weight is 154.94 g/mol .


Physical And Chemical Properties Analysis

The related compound 3-Amino-4-fluorophenylboronic acid is a solid with a melting point of 226°C to 232°C .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Optically Active Intermediates : The compound has been used in the synthesis of optically active intermediates like (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for calcium antagonists like Mibefradil. This involves asymmetric hydrogenation and crystallization processes for purity enhancement (Crameri et al., 1997).

  • Pilot-Plant-Scale Synthesis : Another study describes the pilot-plant-scale synthesis of this compound, showcasing its practicality and efficiency in industrial applications (Crameri et al., 1997).

Pharmacology and Drug Design

  • Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives : Research indicates the synthesis of compounds like 4-amino-3phenylbutanoic acid hydrochloride, which exhibits high pharmacological activity and potential as a nootropic agent and myorelaxant (Vasil'eva et al., 2016).

  • Development of Tetrazole-Containing Derivatives : Research has explored the creation of tetrazole-containing derivatives of this compound, utilizing its amino and carboxy terminal groups for potential pharmaceutical applications (Putis et al., 2008).

Analytical Chemistry

  • Selective Extraction and Separation : This compound has been used in the selective extraction and separation of iron(III) from acidic solutions, indicating its potential in analytical chemistry (Gawali & Shinde, 1974).

  • Synthesis of Fluorinated Amino Acids : It's also been instrumental in the synthesis of fluorinated amino acids, which are valuable for their unique properties in various chemical reactions (Laue et al., 2000).

Safety and Hazards

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride . These factors can include pH levels, temperature, presence of other compounds, and the specific biological environment within the body.

properties

IUPAC Name

3-amino-4-(4-fluorophenyl)-2-methylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-11(2,14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10,14H,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJCVOXQENFFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=CC=C(C=C1)F)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride

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